N-(4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
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Overview
Description
“N-(4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide” is a versatile chemical compound with potential applications in diverse scientific research areas1. Its unique molecular structure enables it to be utilized in drug synthesis, material science, and bioengineering, fostering innovation and breakthroughs in various fields1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources. However, its unique molecular structure suggests that it could be synthesized through a series of organic reactions involving the coupling of the appropriate precursors1.Molecular Structure Analysis
The molecular formula of this compound is C16H19NO5S22. It contains a methoxy group, a sulfamoyl group, and a methylthiophenyl group attached to different carbon atoms in the molecule2.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, given its functional groups, it can be inferred that it might undergo a variety of organic reactions such as substitution, addition, and elimination reactions1.Physical And Chemical Properties Analysis
The molecular weight of this compound is 369.452. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources2.Scientific Research Applications
Synthesis and Characterization
- Amino-acid functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives have been synthesized for selective recognition of 3,4-dihydroxyphenylalanine (DOPA) enantiomers, indicating a potential for biochemical applications and chiral discrimination mechanisms (Dong et al., 2016).
- Novel Zinc Ion-Selective Membrane Electrodes based on drug compounds have demonstrated the potential for zinc(II) content determination in various materials, highlighting the interdisciplinary approach of chemistry and materials science (Saleh & Gaber, 2001).
Pharmacological Effects
- The study of benzenesulfonamides carrying a benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors reveals significant inhibitory potential, underlining the compound's relevance in medicinal chemistry for treating diseases related to enzyme dysfunction (Tuğrak et al., 2020).
Antimicrobial and Anti-inflammatory Activities
- Research into 2-(6-methoxy-2-naphthyl)propionamide derivatives has uncovered significant antibacterial and antifungal activities, suggesting the compound's utility in developing new antimicrobial agents (Helal et al., 2013).
Material Science and Engineering
- The exploration of fluorescent dyes bearing thioimidate, 4-hydroxythiazolyl, and thiazole-4-one moieties from N-ethoxycarbonylpyrene- and perylene thioamides for potential use in optoelectronic devices and sensors has been reported, demonstrating the compound's versatility beyond pharmacological applications (Witalewska et al., 2019).
Safety And Hazards
This compound is intended for research use only and is not intended for human or veterinary use2. Therefore, appropriate safety measures should be taken while handling this compound to avoid any potential hazards2.
Future Directions
Given its potential applications in diverse scientific research areas, this compound could foster innovation and breakthroughs in various fields such as drug synthesis, material science, and bioengineering1. Further research is needed to fully explore its potential applications and understand its properties in detail1.
properties
IUPAC Name |
N-[4-[[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-5-18(21)20-14-7-9-17(12(2)10-14)26(22,23)19-11-15(24-4)16-8-6-13(3)25-16/h6-10,15,19H,5,11H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLTZYGNYDGUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide |
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